molecular formula C₁₈H₁₆N₆Na₂O₈S₃ B1140864 Cefonicid Disodium Salt CAS No. 190181-58-9

Cefonicid Disodium Salt

Cat. No.: B1140864
CAS No.: 190181-58-9
M. Wt: 586.53
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Description

Cefonicid Disodium Salt is a second-generation cephalosporin antibiotic. It is administered intravenously or intramuscularly and is known for its bactericidal action, which results from the inhibition of cell wall synthesis. This compound is used to treat various infections, including urinary tract infections, lower respiratory tract infections, and infections of soft tissues and bones .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cefonicid Disodium Salt involves several steps. One key intermediate in its preparation is the 7-amino-3-[sulphomethyl-1-H-tetrazol-5-yl-thiomethyl]-3-cephem-4-carboxylate monosodium salt. The synthetic route includes the displacement of the acetoxy group with boron trifluoride, followed by crystallization without treatment with charcoal . This process is performed at room temperature, making it simpler, scalable, cost-effective, and energy-saving .

Industrial Production Methods: In industrial production, the synthesis of this compound is optimized to increase yield and reduce production costs. The process involves the use of mild reaction conditions and pilot-scale methods to ensure efficiency and scalability . The industrial production also includes steps such as filtration and purification to meet the required quality standards .

Chemical Reactions Analysis

Types of Reactions: Cefonicid Disodium Salt undergoes various chemical reactions, including nucleophilic substitution and amidation reactions. These reactions are essential for the synthesis and modification of the compound .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include boron trifluoride and N′,N″-dibenzylethylene diacetate. The reactions are typically carried out at room temperature to ensure mild conditions and high efficiency .

Major Products Formed: The major products formed from these reactions include the key intermediates and the final this compound. The process also generates by-products that are removed during purification .

Scientific Research Applications

Medical Applications

Cefonicid Disodium Salt is primarily utilized in treating serious bacterial infections. Its mechanism involves inhibiting bacterial cell wall synthesis, which is crucial for bacterial survival. The following table summarizes its medical applications:

Application Description
Infections Treatment Effective against infections of the lower respiratory tract, urinary tract, skin, and bones.
Surgical Prophylaxis Administered preoperatively to reduce post-operative infections in contaminated surgeries.
Mixed Infections Used in combination therapies for treating mixed infections involving anaerobes and aerobes.

Case Studies in Medical Applications

  • Surgical Prophylaxis : A study demonstrated that administering 1 g of Cefonicid before surgery significantly reduced the incidence of post-operative infections in patients undergoing high-risk surgical procedures. This was particularly evident in cesarean sections, where the drug was effective in lowering sepsis rates post-operation .
  • Treatment of Mixed Infections : In a clinical trial involving 248 patients with confirmed mixed infections, the efficacy of Cefonicid was compared to a combination therapy including metronidazole. The results indicated a 94.3% effective rate for Cefonicid alone versus 91.2% for the combination therapy, highlighting its effectiveness and lower incidence of gastrointestinal side effects .

Microbiological Research Applications

This compound has been extensively studied for its antimicrobial properties against various microorganisms. It has shown particular effectiveness against:

  • Escherichia coli
  • Klebsiella pneumoniae
  • Enterobacter species
  • Citrobacter species

The following table highlights the spectrum of activity:

Microorganism Sensitivity to Cefonicid
Escherichia coliSensitive
Klebsiella pneumoniaeSensitive
Enterobacter spp.Sensitive
Citrobacter spp.Sensitive

Research Findings

Research has indicated that Cefonicid exhibits competitive inhibition on mitochondrial carnitine/acylcarnitine transporters, suggesting potential applications in eukaryotic cell culture studies . This property can be leveraged in pharmacological research to understand drug interactions at the cellular level.

Formulation Development

The formulation of this compound has been optimized to enhance its stability and efficacy. Recent advancements include:

  • Development of lipid microsphere formulations that prolong the release of the drug, thereby improving therapeutic outcomes while minimizing side effects associated with higher doses .
  • Innovations in synthesis methods have led to more efficient production processes, ensuring high yields and stability of the compound .

Mechanism of Action

Biological Activity

Cefonicid disodium salt is a second-generation cephalosporin antibiotic primarily used for treating various bacterial infections. Its biological activity is characterized by its mechanism of action, spectrum of activity, pharmacokinetics, and clinical efficacy against specific pathogens.

Cefonicid exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located in the inner membrane of the bacterial cell wall, which are crucial for cell wall integrity and function. This inhibition leads to lysis and death of the bacteria .

Spectrum of Activity

Cefonicid demonstrates a broad spectrum of activity against several gram-negative and some gram-positive bacteria. The following table summarizes its in vitro activity against various pathogens:

Pathogen Activity Notes
Neisseria gonorrhoeaeExcellentHighly effective for treating gonorrhea .
Escherichia coliGoodComparable to cefamandole in effectiveness .
Klebsiella spp.GoodEffective against certain strains .
Staphylococcus aureusModerateLess effective than cefazolin and cefamandole .
Pseudomonas aeruginosaInactiveResistant to cefonicid .
Bacteroides fragilisInactiveNot effective against this anaerobe .

Pharmacokinetics

Cefonicid is administered intravenously or intramuscularly and has a relatively short half-life of approximately four hours. It achieves high tissue concentrations and is predominantly excreted unchanged in urine (about 90%) . The pharmacokinetic profile supports its use as a single daily dose regimen, which can enhance patient compliance compared to multiple dosing schedules.

Clinical Efficacy

Clinical studies have demonstrated that cefonicid is effective for treating various infections, including urinary tract infections, lower respiratory tract infections, and soft tissue infections. A notable study compared cefonicid with other antibiotics like cefamandole and cefazolin, showing comparable efficacy in treating these infections .

Case Studies

  • Urinary Tract Infections : In a clinical trial involving patients with urinary tract infections, cefonicid was shown to be as effective as traditional antibiotics, providing significant relief from symptoms and reducing bacterial load within a short treatment duration .
  • Surgical Prophylaxis : In patients undergoing surgical procedures such as hysterectomy and cholecystectomy, a single preoperative dose of cefonicid was found to be as effective as multiple doses of cefoxitin in preventing postoperative infections .

Adverse Effects

Cefonicid is generally well tolerated; however, some adverse effects have been noted. In animal studies, it was observed that high doses could lead to testicular toxicity without affecting sexual maturation in male rats . Clinical trials have reported mild gastrointestinal disturbances and allergic reactions in some patients.

Properties

CAS No.

190181-58-9

Molecular Formula

C₁₈H₁₆N₆Na₂O₈S₃

Molecular Weight

586.53

Synonyms

(6R,7R)-7-[[(2R)-2-Hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Disodium Salt;  Cefodie;  Monocidur;  Mopnocid;  Praticef; 

Origin of Product

United States
Customer
Q & A

Q1: What are the advantages of using Penicillin G Acylase (PGA) for the synthesis of Cefonicid Disodium Salt compared to traditional chemical methods?

A1: The research highlights two key advantages of using PGA for this compound synthesis []:

    Q2: How does the substrate structure influence the enzymatic synthesis of this compound using PGA?

    A2: The study investigates the impact of different β-lactam nuclei on PGA's catalytic activity []. It was found that 7-Aminocephalosporanic acid (7-ACA) and 7-amino-3-(1-sulfomethyl-1,2,3,4-tetrazol-5-yl)thiomethyl-3-cephem-4-carboxylic acid (7-SACA) exhibit good affinity for the active site of PGA. Notably, using 7-SACA as the starting nucleus resulted in a more efficient enzymatic synthesis of this compound compared to using 7-ACA. This highlights the importance of substrate structure in optimizing enzymatic reactions.

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